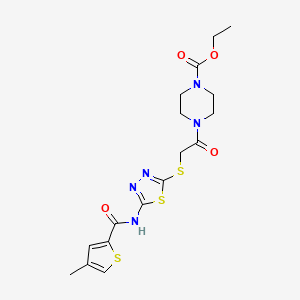![molecular formula C20H16N4O2 B2735561 N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide CAS No. 1385305-12-3](/img/structure/B2735561.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), a pyrimidine ring, and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, a six-membered ring with two nitrogen atoms, is a key feature. The cyano, methoxy, and carboxamide groups would all be attached to this ring or to the phenyl ring .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid. The pyrimidine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, methoxy, and carboxamide groups would likely make this compound relatively polar, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Antimycobacterial Compounds
Research on cyanobacterial compounds has shown promise in combating multidrug-resistant pathogens. Cyanobacteria produce a wide range of compounds with antimicrobial activity, which could be crucial in developing new pharmaceuticals to tackle resistant bacteria, fungi, and mycobacteria (Swain, S. S., Paidesetty, S. K., & Padhy, R., 2017).
Carcinogen Metabolite Biomarkers
The study of human urinary carcinogen metabolites provides valuable information on the effects of tobacco and cancer. This research area focuses on the quantification of metabolites from carcinogens present in tobacco products, serving as biomarkers for exposure and potential risk factors for cancer development (Hecht, S., 2002).
Pharmacological Properties of Compounds
Metoclopramide, a compound with a somewhat related structure in terms of pharmacological application, has been reviewed for its diverse effects on gastrointestinal motility and as an antiemetic. This highlights the potential of complex molecules in addressing various medical conditions (Pinder, R., Brogden, R. N., Sawyer, P., Speight, T., & Avery, G., 2012).
Analysis of Cyanotoxins
The methodology for analyzing cyanotoxins, such as microcystins, in biological matrices underscores the importance of detecting and quantifying toxins for environmental and health safety. This area of research is crucial for understanding the impact of environmental pollutants on public health (Bouteiller, P., Lance, E., Guérin, T., & Biré, R., 2022).
Hazardous Hallucinogens Review
The examination of NBOMes, a class of potent hallucinogenic compounds, highlights the need for understanding the pharmacological and toxic effects of novel psychoactive substances. Such research is vital for public health and regulatory agencies to manage the risks associated with these substances (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLMUAIDDRTGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

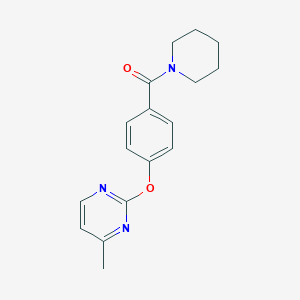

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)

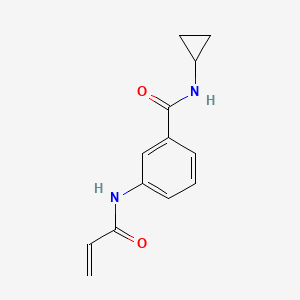

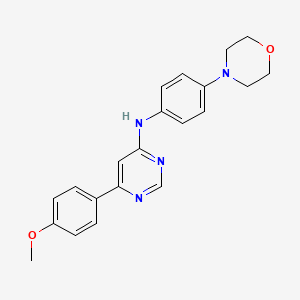
![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)
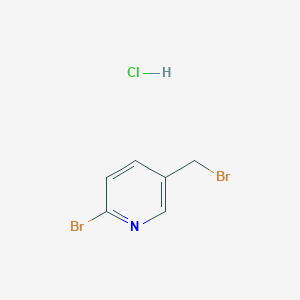
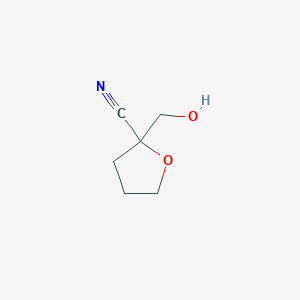

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)
